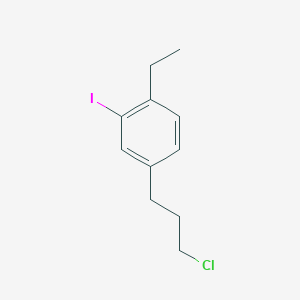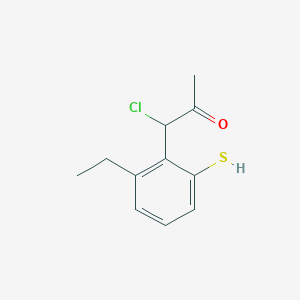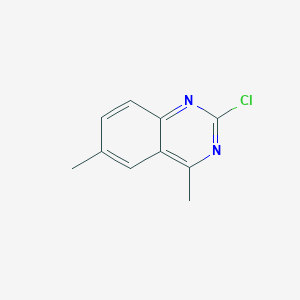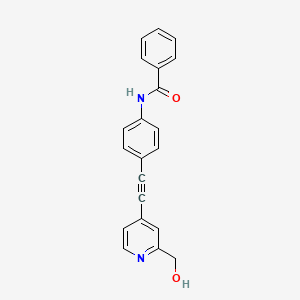
1-(3-Chloropropyl)-4-ethyl-3-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-4-ethyl-3-iodobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a chloropropyl group, an ethyl group, and an iodine atom. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-4-ethyl-3-iodobenzene typically involves a multi-step process. One common method starts with the halogenation of 4-ethylbenzene to introduce the iodine atom. This is followed by a Friedel-Crafts alkylation reaction to attach the chloropropyl group to the benzene ring. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-4-ethyl-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Oxidation Reactions: The ethyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction Reactions: The chloropropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at room temperature.
Major Products
Substitution: Formation of 1-(3-Azidopropyl)-4-ethyl-3-iodobenzene.
Oxidation: Formation of 1-(3-Chloropropyl)-4-ethyl-3-iodobenzoic acid.
Reduction: Formation of 1-(3-Propyl)-4-ethyl-3-iodobenzene.
Scientific Research Applications
1-(3-Chloropropyl)-4-ethyl-3-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of radiolabeled compounds for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-4-ethyl-3-iodobenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance the compound’s ability to penetrate cell membranes and bind to target proteins, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropropyl)-4-methyl-3-iodobenzene: Similar structure but with a methyl group instead of an ethyl group.
1-(3-Chloropropyl)-4-ethyl-3-bromobenzene: Similar structure but with a bromine atom instead of an iodine atom.
1-(3-Chloropropyl)-4-ethyl-3-fluorobenzene: Similar structure but with a fluorine atom instead of an iodine atom.
Uniqueness
1-(3-Chloropropyl)-4-ethyl-3-iodobenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and physicochemical properties. The combination of the chloropropyl and ethyl groups further enhances its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C11H14ClI |
|---|---|
Molecular Weight |
308.58 g/mol |
IUPAC Name |
4-(3-chloropropyl)-1-ethyl-2-iodobenzene |
InChI |
InChI=1S/C11H14ClI/c1-2-10-6-5-9(4-3-7-12)8-11(10)13/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
OWVFIYVEAGIJCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CCCCl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-Aminospiro[3.3]heptan-2-YL)propan-2-OL](/img/structure/B14037450.png)


![4,4,5,5-Tetramethyl-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B14037468.png)
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine 2HCl](/img/structure/B14037473.png)

![(1S,4S)-Benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14037479.png)




![4-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]-2-methylbutan-2-ol](/img/structure/B14037510.png)

